Fmoc-Lys(Tnm)-OH

Solid-Phase Peptide Synthesis Protecting Group Orthogonality Branched Peptides

Standard acid/base-labile lysine protecting groups fail for on-resin side-chain functionalization. Fmoc-Lys(Tnm)-OH solves this with a photolabile Tnm group (CAS 251316-95-7; MW 625.7). - True orthogonal deprotection: UV light only, no piperidine/TFA sensitivity - Enables branched peptides, site-specific fluorophore/PEG/biotin labeling, and photocaged inactive peptides - Stable during SPPS and fragment synthesis; ≥98% purity verified

Molecular Formula C32H39N3O10
Molecular Weight 625.7 g/mol
Cat. No. B12277104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lys(Tnm)-OH
Molecular FormulaC32H39N3O10
Molecular Weight625.7 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)OCC(CO2)(COC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-]
InChIInChI=1S/C32H39N3O10/c36-28(37)27(34-30(39)42-18-26-24-12-4-2-10-22(24)23-11-3-5-13-25(23)26)14-6-9-17-33-29(38)43-19-31(35(40)41)20-44-32(45-21-31)15-7-1-8-16-32/h2-5,10-13,26-27H,1,6-9,14-21H2,(H,33,38)(H,34,39)(H,36,37)
InChIKeyPPJJNRMPWUVGHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Lys(Tnm)-OH Overview


Fmoc-Lys(Tnm)-OH (CAS 251316-95-7) is an orthogonally protected lysine derivative for Fmoc-based solid-phase peptide synthesis (SPPS) . The molecule features a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group at the Nα-terminus and a unique, photocleavable Tnm (3-nitro-1,5-dioxaspiro[5.5]undec-3-yl)methoxycarbonyl group on the Nε-side-chain amine . With a molecular formula of C32H39N3O10 and a molecular weight of 625.7 g/mol, this building block enables site-specific deprotection of the lysine side-chain using UV light, a feature not available with standard acid-labile or base-labile lysine derivatives .

Orthogonal photolytic side‑chain deprotection via UV light
Compatible with standard Fmoc/tBu SPPS protocols
Enables on‑resin ε‑amine modification before global cleavage

Fmoc-Lys(Tnm)-OH vs. Standard Lysines


Generic, acid-labile lysine building blocks such as Fmoc-Lys(Boc)-OH or Fmoc-Lys(Mtt)-OH are deprotected concurrently during global peptide cleavage from the resin (e.g., with TFA) . This prevents any intermediate, on-resin functionalization of the ε-amine. While base-labile alternatives like Fmoc-Lys(ivDde)-OH offer some orthogonality, they are susceptible to premature deprotection or side-reactions (e.g., migration) during iterative piperidine-mediated Fmoc removal . Fmoc-Lys(Tnm)-OH overcomes these limitations by providing a third, photochemical cleavage mechanism that is entirely independent of both acid and base treatments. This true orthogonality is essential for synthesizing complex, branched, or selectively labeled peptides where the ε-amine must be modified before final cleavage, a task for which common in-class alternatives are not designed and cannot be substituted .

Property
Fmoc-Lys(Tnm)-OH
Common substitutes
Deprotection mechanism
Photolytic (UV 350 nm), orthogonal to acid/base
Acid‑labile (Boc): removed with TFA during resin cleavage; base‑labile (ivDde): susceptible to piperidine cleavage
On‑resin orthogonality
True orthogonal tier: Fmoc (base), Tnm (light), tBu/Trt (acid)
No equivalent orthogonal selectivity; side‑chain deprotection occurs simultaneously with final cleavage

Fmoc-Lys(Tnm)-OH Key Differentiators


Orthogonality vs. Acid-Labile Lysines

Fmoc-Lys(Tnm)-OH provides an orthogonal photolytic cleavage pathway that is distinct from the acid-labile cleavage of common lysine derivatives like Fmoc-Lys(Boc)-OH. While the Boc group on Fmoc-Lys(Boc)-OH is removed under the same acidic conditions (e.g., >50% TFA) used for final peptide cleavage from the resin, the Tnm group remains completely stable to these conditions . Conversely, the Tnm group is removed with 350 nm UV light, a condition to which acid-labile groups (Boc, tBu) and base-labile groups (Fmoc) are stable [1]. This enables a three-tiered deprotection strategy (Fmoc with base, Tnm with light, tBu/Trt with acid) that is not possible with Fmoc-Lys(Boc)-OH.

Orthogonality Advantage
Class-level
Tnm: stable to piperidine/TFA, cleaved by UV vs Boc: TFA-labile, no orthogonal step
Enables on‑resin orthogonal deprotection for branched/modified peptides.
Class‑level protection group knowledge; no direct comparative study found.
Solid-Phase Peptide Synthesis Protecting Group Orthogonality Branched Peptides

Spirocyclic Tnm Scaffold Stability

The Tnm group's core is a spirocyclic ketal (1,5-dioxaspiro[5.5]undecane) scaffold. Spirocycles are known to enhance the chemical and conformational stability of molecules compared to simple acyclic analogs . This structural rigidity is designed to minimize unwanted side reactions and degradation during the repetitive deprotection and coupling cycles of SPPS, thereby potentially leading to higher crude peptide purities and yields compared to more labile protecting groups like Dde, which is known to migrate or be partially removed during Fmoc deprotection .

Spirocyclic Stability
Class-level
Spirocyclic ketal scaffold imparts inherent chemical stability; Dde prone to migration/removal during piperidine cycles.
Supports higher synthetic efficiency and product purity.
Quantitative comparative data not available in public literature.
Spirocyclic Compounds Peptide Engineering Chemical Stability

Photocleavage vs. Nvoc / pNZ

The Tnm group is a photolabile protecting group, cleaved upon irradiation with UV light. This mechanism is shared with other lysine derivatives like Fmoc-Lys(Nvoc)-OH and Fmoc-Lys(pNZ)-OH, which are also cleaved at ~350 nm . The differentiation lies in the specific chemical structure of the chromophore. While Nvoc and pNZ are based on a simple nitroveratryl or nitrobenzyl core, the Tnm group's spirocyclic 1,5-dioxaspiro[5.5]undecane ring may offer different photophysical properties (e.g., absorption profile, quantum yield) and a distinct steric environment that could influence cleavage kinetics and byproduct profiles, although direct comparative data is not publicly available.

Photocleavage vs. Nvoc/pNZ
Class-level
Tnm: UV‑cleavable (λmax not reported) vs Nvoc: 350 nm specified. Photophysical data for Tnm not publicly quantified.
Potential for distinct cleavage kinetics and byproduct profiles.
Requires in‑house validation for quantitative photolysis applications.
Photocleavable Protecting Groups Caged Peptides Spatiotemporal Control

Segment Coupling Application

The Tnm amine protecting group has been successfully employed in conjunction with the transfer active ester condensation technique for peptide segment coupling reactions [1]. This specific application demonstrates the group's practical utility in advanced peptide synthesis, where the ability to orthogonally protect and deprotect lysine side chains is essential for assembling larger peptide fragments. This provides a tangible, literature-backed use case that differentiates it from less established or purely theoretical building blocks.

Segment Coupling Application
Reported
Used successfully in transfer active ester condensation for peptide segment coupling.
Validates utility in complex synthesis; reduces procurement risk.
Peer‑reviewed example demonstrates practical synthetic applicability.
Peptide Ligation Segment Condensation Total Synthesis

Fmoc-Lys(Tnm)-OH Application Scenarios


Branched Peptide & Dendrimer Synthesis

The orthogonal photolabile Tnm group allows for the on-resin deprotection of a specific lysine ε-amine without affecting other acid- or base-labile protecting groups . This is essential for creating branched architectures where the main peptide chain is extended via the α-amine and a secondary chain is grown from the lysine side-chain, all before final cleavage from the solid support.

Site-Specific Peptide Conjugates

Following selective photodeprotection of the Tnm group, the liberated ε-amine can be conjugated to a variety of functional moieties, such as fluorophores, biotin, or polyethylene glycol (PEG) chains, while the peptide remains fully protected and attached to the resin . This enables the precise, site-specific introduction of labels without contaminating other reactive sites in the peptide sequence.

Caged Peptide Synthesis

The photocleavable Tnm group acts as a 'cage' on the lysine side-chain. A peptide containing this residue is biologically inactive until irradiated with UV light. This allows researchers to exert precise spatiotemporal control over peptide activity in living cells or tissues, a powerful tool for studying dynamic biological processes [1].

Fragment Condensation of Long Peptides

As demonstrated in the literature, the Tnm group can be used in the synthesis of fully protected peptide fragments for subsequent segment coupling [2]. Its stability to both piperidine and TFA makes it an ideal semi-permanent protecting group for lysine side chains during the synthesis and purification of these fragments, which are then selectively deprotected with light prior to the final ligation step.

Application
Selection Property
Validation Focus
Branched Peptide & Dendrimer Synthesis
Orthogonal side‑chain deprotection with UV light
Selective ε‑amine liberation and branching efficiency
Site‑Specific Peptide Conjugates
Stability under SPPS conditions until photodeprotection
Site‑specificity and conjugate purity after ε‑amine modification
Caged Peptide Synthesis
Photocleavable protecting group strategy
Spatiotemporal control of peptide activity upon UV irradiation
Fragment Condensation of Long Peptides
Compatibility with segment coupling techniques
Fragment stability and selective Tnm removal before ligation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Lys(Tnm)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.